molecular formula C12H13ClN2 B2813924 (1,2-Dihydroacenaphthylen-5-yl)hydrazine hydrochloride CAS No. 2225143-99-5

(1,2-Dihydroacenaphthylen-5-yl)hydrazine hydrochloride

Cat. No.: B2813924
CAS No.: 2225143-99-5
M. Wt: 220.7
InChI Key: JWMVKNXGZYTTPY-UHFFFAOYSA-N
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Description

(1,2-Dihydroacenaphthylen-5-yl)hydrazine hydrochloride is a chemical compound with the molecular formula C12H13ClN2. It is known for its unique structure, which includes a hydrazine group attached to a dihydroacenaphthylene moiety. This compound is used in various research applications due to its interesting chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,2-Dihydroacenaphthylen-5-yl)hydrazine hydrochloride typically involves the reaction of acenaphthene with hydrazine in the presence of a catalyst. The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the desired product. The hydrochloride salt is then formed by treating the product with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification stages to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

(1,2-Dihydroacenaphthylen-5-yl)hydrazine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced hydrazine compounds, and substituted acenaphthylene derivatives. These products are often characterized using techniques like NMR spectroscopy and mass spectrometry to confirm their structures .

Scientific Research Applications

(1,2-Dihydroacenaphthylen-5-yl)hydrazine hydrochloride is used in a variety of scientific research applications, including:

Mechanism of Action

The mechanism of action of (1,2-Dihydroacenaphthylen-5-yl)hydrazine hydrochloride involves its interaction with specific molecular targets in cells. The hydrazine group can form covalent bonds with various biomolecules, potentially altering their function. This interaction can affect cellular pathways and processes, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (1,2-Dihydroacenaphthylen-5-yl)hydrazine hydrochloride include other hydrazine derivatives and acenaphthylene-based compounds. Examples include:

Uniqueness

What sets this compound apart from these similar compounds is its specific structure, which combines the properties of both hydrazine and acenaphthylene. This unique combination allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

1,2-dihydroacenaphthylen-5-ylhydrazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2.ClH/c13-14-11-7-6-9-5-4-8-2-1-3-10(11)12(8)9;/h1-3,6-7,14H,4-5,13H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWMVKNXGZYTTPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=C(C3=CC=CC1=C23)NN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2225143-99-5
Record name (1,2-dihydroacenaphthylen-5-yl)hydrazine hydrochloride
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